5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Chemical Structure: The compound features a pyrrolo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a cyclopropylmethyl group at the N1 position (CAS: 1255145-27-7). Its molecular formula is C₁₁H₁₁BrN₂, with a molecular weight of 251.13 g/mol .
For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with cyclopropylmethyl bromide under basic conditions to yield the title compound, similar to the synthesis of 1-benzyl and 1-butyl derivatives .
Applications: Pyrrolo[2,3-b]pyridines are explored as kinase inhibitors (e.g., FGFR1), where substituents at N1 and the 5-position modulate activity . The cyclopropylmethyl group may enhance metabolic stability and binding affinity compared to simpler alkyl chains.
Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-10-5-9-3-4-14(7-8-1-2-8)11(9)13-6-10/h3-6,8H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOPSZDQFIEPJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC3=CC(=CN=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolo[2,3-b]pyridine precursor. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine derivative with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, organoboron compounds, and bases such as potassium carbonate are commonly used.
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base, are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various arylated derivatives, while substitution reactions can produce a range of substituted pyrrolo[2,3-b]pyridines.
Scientific Research Applications
5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropylmethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects at the N1 Position
The N1 substituent influences steric bulk, lipophilicity, and metabolic stability. Key comparisons include:
Key Observations :
- Methyl (22) : Lower molecular weight and simpler structure but may lack metabolic stability.
- Benzyl (9) : Enhanced aromatic interactions but higher lipophilicity, which could reduce solubility.
Substituent Effects at the 5-Position
The 5-bromo group is a common handle for further functionalization. Comparisons with other 5-substituted derivatives:
Key Observations :
- The 5-bromo group facilitates cross-coupling reactions (e.g., with boronic acids) to introduce aryl or heteroaryl groups, as seen in compounds 21e and 8a .
- Electron-withdrawing groups (e.g., bromine) may stabilize the core structure, while electron-donating groups (e.g., dimethoxyphenyl) enhance target binding .
Positional Isomerism and Ring Substitution
Variations in substitution patterns significantly alter properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
